molecular formula C17H16O B6323485 (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 52182-27-1

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B6323485
CAS No.: 52182-27-1
M. Wt: 236.31 g/mol
InChI Key: OMBUDWZTEOIFQY-ZHACJKMWSA-N
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Description

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. Purification of the product is typically achieved through recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or diols.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation can also reduce the double bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at the positions ortho and para to the methyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

    Reduction: Sodium borohydride or lithium aluminum hydride for carbonyl reduction, and hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions for electrophilic aromatic substitution.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, saturated ketones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

    Chemical Reactions: The α,β-unsaturated carbonyl system can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon.

Comparison with Similar Compounds

    (2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the second phenyl ring.

    (2E)-1-Phenyl-3-(4-methylphenyl)prop-2-en-1-one: Lacks the methyl group on the first phenyl ring.

    (2E)-1-(4-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Has methyl groups on both phenyl rings but in different positions.

Uniqueness: The presence of methyl groups on both phenyl rings in (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can influence its reactivity and biological activity. These substituents can affect the compound’s electronic properties, steric hindrance, and overall stability, making it distinct from other chalcones.

Properties

IUPAC Name

(E)-1-(3-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBUDWZTEOIFQY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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